(4-Benzylpiperazin-1-yl)[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Overview
Description
(4-Benzylpiperazin-1-yl)[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with benzyl chloride under basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.
Formation of the Oxazoline Ring: The final step involves the cyclization of the intermediate with an appropriate reagent such as hydroxylamine hydrochloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals targeting neurological disorders.
Biological Studies: Used in the study of receptor-ligand interactions due to its unique structure.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
- (4-Benzylpiperazin-1-yl)[3-(3-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Uniqueness
Compared to similar compounds, (4-Benzylpiperazin-1-yl)[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone exhibits unique properties due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-19-9-5-8-18(14-19)20-15-21(28-23-20)22(26)25-12-10-24(11-13-25)16-17-6-3-2-4-7-17/h2-9,14,21H,10-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVKGPVLSOMPIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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